

Menadione Nicotinamide Bisulfite: A Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Menadione nicotinamide bisulfite*

Cat. No.: *B1253534*

[Get Quote](#)

Introduction

Menadione Nicotinamide Bisulfite (MNB), a derivative of Vitamin K3, is a synthetic, water-soluble compound of significant interest in animal nutrition and pharmaceutical research. It is a stabilized form of menadione (Vitamin K3) complexed with nicotinamide (Vitamin B3), which enhances its stability and handling compared to pure menadione.^{[1][2]} This dual-activity molecule serves as a bioavailable source of both vitamin K and niacin, playing a crucial role in vital physiological processes such as blood coagulation and metabolic function.^{[3][4]} This guide provides an in-depth overview of its synthesis, chemical and physical properties, mechanism of action, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Menadione Nicotinamide Bisulfite is characterized as a white or ivory white crystalline powder.^[1] It is a salt formed between the 2-sulfonate derivative of menadione and nicotinamide.^[3] Its properties are summarized below.

Table 1: Chemical Identifiers and Descriptors

Property	Value	Source
IUPAC Name	2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonic acid;pyridine-3-carboxamide	[5]
CAS Number	73581-79-0	[5] [6] [7]
Molecular Formula	C ₁₇ H ₁₆ N ₂ O ₆ S	[1] [5]
Molecular Weight	376.4 g/mol	[1] [5] [6]
Synonyms	Vitamin K3 MNB, MNB, EINECS 277-543-7	[1] [5]

Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	White or ivory white crystalline powder	[1]
Solubility	Slightly soluble in water	[1]
Melting Point	196 °C	[6]
Storage	Store in dry, cool, dark places at 10°C - 25°C	[1] [6]
Stability	More stable than Menadione Sodium Bisulfite (MSB)	[1]

Synthesis of Menadione Nicotinamide Bisulfite

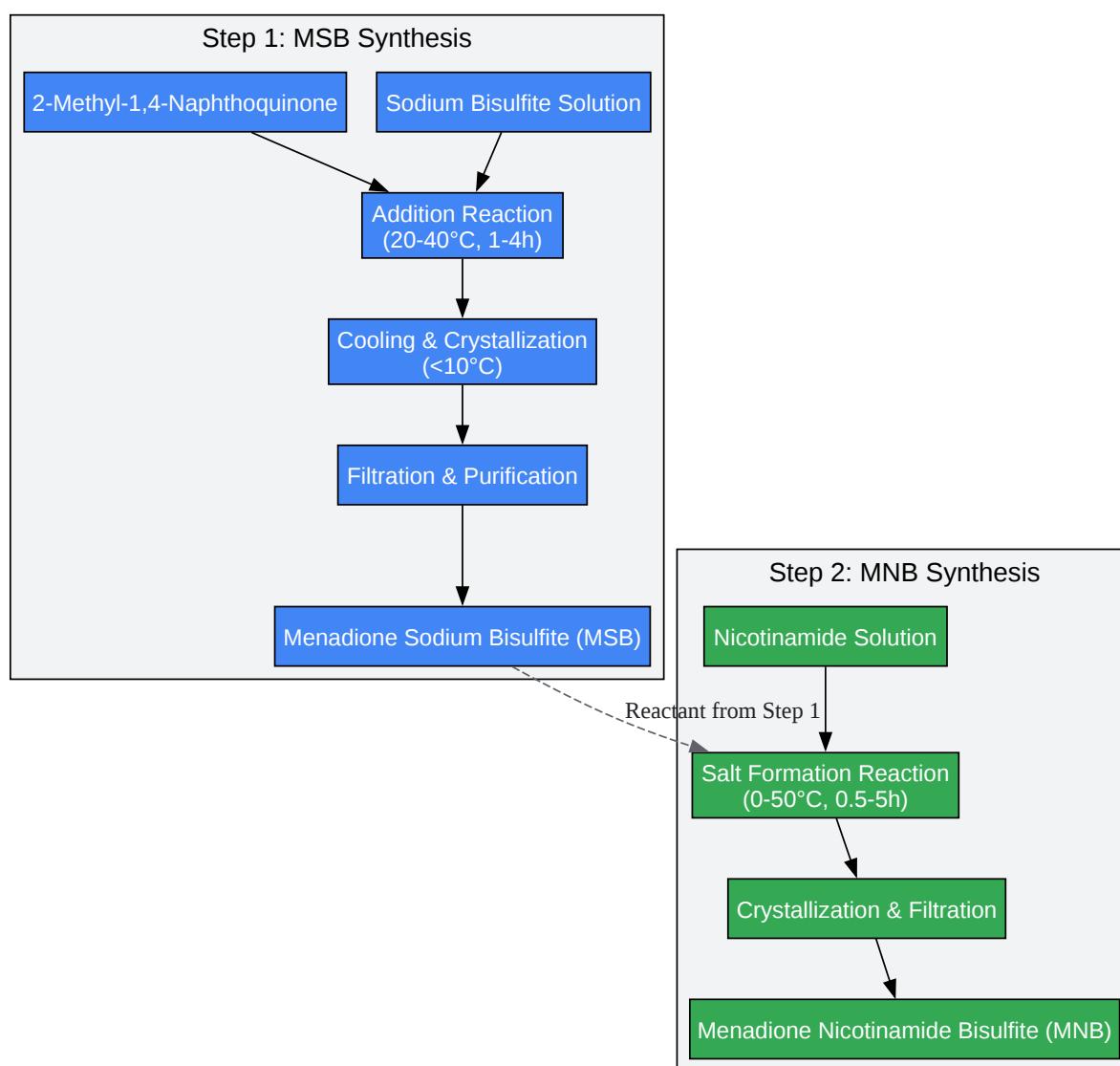
The synthesis of **Menadione Nicotinamide Bisulfite** is typically achieved through a two-step process. First, Menadione (2-methyl-1,4-naphthoquinone) is reacted with sodium bisulfite to form the more water-soluble intermediate, Menadione Sodium Bisulfite (MSB).[\[8\]](#) Subsequently, MSB is reacted with nicotinamide (Vitamin PP) to form the stable salt, **Menadione Nicotinamide Bisulfite** (MNB).[\[9\]](#) This process improves the stability against light, heat, and moisture.[\[9\]](#)[\[10\]](#)

Experimental Protocol: Synthesis of MNB

This protocol is a representative methodology based on descriptions found in the patent literature.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Step 1: Synthesis of Menadione Sodium Bisulfite (MSB)

- Reaction Setup: In a suitable reaction vessel, charge 2-methyl-1,4-naphthoquinone and an aqueous solution of sodium bisulfite. The molar ratio of sodium bisulfite to 2-methyl-1,4-naphthoquinone can range from 1:1 to 2:1.[\[10\]](#)
- Reaction Conditions: Stir the mixture vigorously. The reaction is an addition reaction and can be carried out at a temperature between 20-40°C for 1-4 hours.[\[8\]](#)[\[9\]](#)[\[10\]](#) The reaction progress can be monitored by periodically taking a small sample of the reaction mixture and testing its solubility in water; the endpoint is reached when the sample dissolves completely.[\[8\]](#)
- Isolation of Crude MSB: Upon completion, cool the reaction mixture to below 10°C to induce crystallization.[\[8\]](#) The resulting precipitate is crude MSB.
- Purification: Isolate the crude MSB via filtration. Wash the crystals with a small amount of cold ethanol. The crude product can be further purified by recrystallization from an ethanol-water mixture containing a small amount of sodium bisulfite and activated carbon. Filter the hot solution and cool the filtrate to below 10°C to obtain purified MSB crystals. Dry the product at a temperature below 70°C.[\[8\]](#)


Step 2: Synthesis of **Menadione Nicotinamide Bisulfite** (MNB) from MSB

- Reaction Setup: Dissolve the purified Menadione Sodium Bisulfite (MSB) in water. In a separate vessel, prepare an aqueous solution of nicotinamide.
- Reaction Conditions: Add the nicotinamide solution to the MSB solution. The molar ratio of nicotinamide to MSB should be approximately 0.9-1.2:1.[\[9\]](#)[\[10\]](#) The reaction is typically carried out at a temperature between 0-50°C for 0.5-5 hours.[\[9\]](#)[\[10\]](#)
- Isolation and Purification: The MNB product will precipitate from the solution. Cool the mixture to promote complete crystallization. Isolate the final product by filtration, wash with a

small amount of cold water, and dry under vacuum at a moderate temperature.

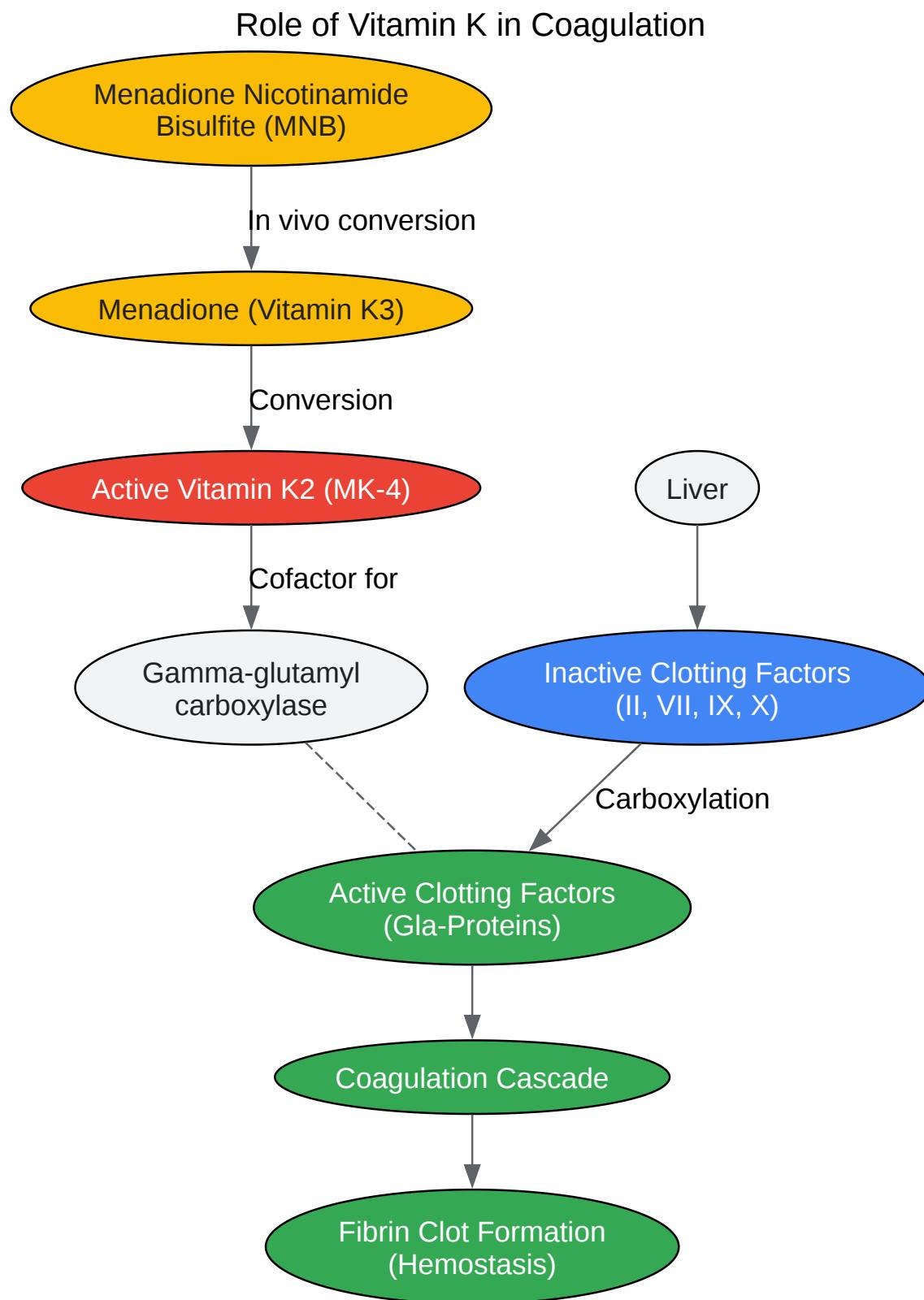
Visualization of Synthesis Workflow

Workflow for MNB Synthesis

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the two-step synthesis of MNB from 2-methyl-1,4-naphthoquinone.

Mechanism of Action and Biological Role


MNB serves as a precursor for both Vitamin K2 and a source of niacin.

Vitamin K Activity: Menadione is considered a provitamin K3.^[3] In vivo, it is converted into the biologically active menaquinone-4 (MK-4), a form of Vitamin K2.^{[3][11]} This conversion is a crucial step for its biological function. The primary role of Vitamin K is to act as a cofactor for the enzyme gamma-glutamyl carboxylase.^{[11][12]} This enzyme catalyzes the post-translational carboxylation of glutamate residues into gamma-carboxyglutamate (Gla) on specific proteins.^[12] This modification is essential for the biological activity of several key proteins:

- **Blood Coagulation Factors:** Vitamin K-dependent coagulation factors include Factor II (prothrombin), VII, IX, and X.^{[6][11]} The gamma-carboxylation allows these factors to bind calcium ions, which is a critical step for their activation and participation in the coagulation cascade, ultimately leading to the formation of a fibrin clot.
- **Bone Metabolism:** Proteins involved in bone metabolism are also dependent on this Vitamin K-mediated carboxylation.^[6]

Niacin Activity: The nicotinamide component of MNB provides the benefits of niacin (Vitamin B3). Niacin is essential for the function of fats and sugars in the body and for maintaining healthy cells.^[13] In pharmacological doses, niacin can raise levels of high-density lipoprotein (HDL) cholesterol and lower triglycerides.^{[14][15]}

Visualization of the Vitamin K-Dependent Coagulation Pathway

[Click to download full resolution via product page](#)

Caption: The pathway showing MNB's conversion to active Vitamin K2, enabling blood clot formation.

Applications in Research and Industry

The primary application of **Menadione Nicotinamide Bisulfite** is as a nutritional supplement in animal feed.^[7]

- Animal Feed Additive: MNB is added to feeds for poultry, swine, and aquatic animals to prevent Vitamin K deficiency and provide supplemental niacin.^{[1][7]} It helps prevent issues like weakness and subcutaneous hemorrhage and can be particularly useful during periods of stress or when administering certain drugs like sulfa medications.^[1] Federal regulations specify maximum inclusion levels, such as not exceeding 2 g/ton for chicken and turkey feeds and 10 g/ton for growing swine feeds.^[7]
- Research Applications: Menadione and its derivatives are used in laboratory settings as model quinones to induce reactive oxygen species (ROS) and study oxidative stress in cellular models.^[16] This property allows researchers to investigate cellular defense mechanisms and the effects of oxidative damage.

Table 3: Recommended MNB Dosage in Animal Feed

Animal Group	Recommended Dosage (MNB96 formulation)	Source
Livestock	2.5 - 11 g per ton of compound feed	[1]
Aquatic Animals	4.5 - 37 g per ton of compound feed	[1]
MNB96 contains \geq 43.7% menadione and \geq 31.2% nicotinamide. ^[1]		

Conclusion

Menadione Nicotinamide Bisulfite is a chemically stable and biologically effective compound that delivers both Vitamin K3 and niacin activity. Its synthesis from menadione and

nicotinamide results in a product with enhanced stability, making it ideal for inclusion in animal feed premixes. Its fundamental role in activating blood coagulation factors and its contribution to cellular metabolism underscore its importance in animal health and nutrition. The detailed understanding of its properties and synthesis pathways provides a solid foundation for its application and for further research into its broader physiological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. foodsweeteners.com [foodsweeteners.com]
- 2. madbarn.com [madbarn.com]
- 3. Menadione - Wikipedia [en.wikipedia.org]
- 4. Menadione nicotinamide bisulfite is a bioactive source of vitamin K and niacin activity for chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Menadione nicotinamide bisulfite | C17H16N2O6S | CID 12051328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Menadione nicotinamide bisulfite | 73581-79-0 | FM171818 [biosynth.com]
- 7. Menadione nicotinamide bisulfite | 73581-79-0 [chemicalbook.com]
- 8. CN101245038A - Method for producing vitamin K3 - Google Patents [patents.google.com]
- 9. CN101955217B - Preparation method of menadione nicotinamide bisulfite - Google Patents [patents.google.com]
- 10. CN101955217A - Preparation method of menadione nicotinamide bisulfite - Google Patents [patents.google.com]
- 11. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. toku-e.com [toku-e.com]
- 13. Niacin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 14. Niacin (Vitamin B3): Benefits and Side Effects [webmd.com]

- 15. Combination niacin and statin therapy in primary and secondary prevention of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Menadione sodium bisulfite Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- To cite this document: BenchChem. [Menadione Nicotinamide Bisulfite: A Technical Guide to Synthesis and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1253534#menadione-nicotinamide-bisulfite-synthesis-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com